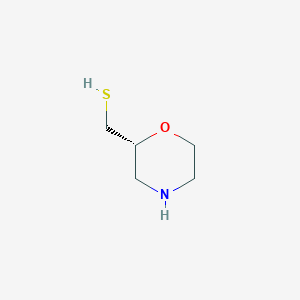

(R)-Morpholin-2-ylmethanethiol

Description

Significance of Chiral Heterocycles in Asymmetric Synthesis

Chiral heterocycles, cyclic compounds containing at least one heteroatom and a stereocenter, are fundamental components of a vast array of biologically active molecules, including a large percentage of pharmaceuticals and agrochemicals. nih.govru.nl The three-dimensional arrangement of atoms in these molecules is critical for their biological function, as they often interact with chiral biological targets like enzymes and receptors. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is therefore essential for creating effective and selective therapeutic agents. nih.gov The morpholine (B109124) ring, a six-membered heterocycle containing both oxygen and nitrogen, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs, favorable physicochemical properties, and synthetic accessibility. nih.gov

Overview of Thiol Functional Group Reactivity and Utility

The thiol group, or sulfhydryl group (-SH), imparts a unique and versatile reactivity profile to a molecule. Thiols are notably more acidic than their alcohol counterparts and, upon deprotonation, form highly nucleophilic thiolate anions. This reactivity is harnessed in a wide range of chemical transformations, including nucleophilic substitution and addition reactions. Furthermore, the thiol group can undergo oxidation to form disulfide bridges, a linkage crucial for protein structuring, or coordinate with metal ions. This diverse reactivity makes thiol-containing compounds valuable intermediates in organic synthesis and key components in catalysis and materials science. nih.govnih.govresearchgate.net

Contextualization of (R)-Morpholin-2-ylmethanethiol within Advanced Chemical Scaffolding

This compound is a prime example of an advanced chemical scaffold, a core molecular structure designed for the efficient synthesis of compound libraries. It combines the desirable features of the morpholine ring—such as improved pharmacokinetic properties in drug candidates—with the potent reactivity of the thiol group and the stereochemical control offered by the (R)-chiral center. nih.gov This specific combination allows for its use as a bidentate N,S-ligand, where the nitrogen and sulfur atoms can coordinate to a metal center, creating a chiral environment for asymmetric catalysis. rsc.orgmdpi.com Its structure is poised for derivatization, enabling the exploration of chemical space in the search for new bioactive compounds.

Scope and Objectives of Research on this compound

Research focused on this compound aims to unlock its potential as a novel chiral auxiliary and ligand in asymmetric synthesis. The primary objectives include the development of efficient and stereoselective synthetic routes to the compound itself, a thorough characterization of its physicochemical properties, and the exploration of its applications in both metal-catalyzed and organocatalyzed reactions. The ultimate goal is to establish this molecule as a valuable tool for synthetic chemists, enabling the construction of complex, enantiomerically pure molecules for pharmaceutical and other applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

[(2R)-morpholin-2-yl]methanethiol |

InChI |

InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m1/s1 |

InChI Key |

CNGZTXTYUFPYRC-RXMQYKEDSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)CS |

Canonical SMILES |

C1COC(CN1)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Morpholin 2 Ylmethanethiol

Stereoselective Formation of the Morpholine (B109124) Core

The construction of the chiral morpholine ring is a critical step in the synthesis of (R)-Morpholin-2-ylmethanethiol. Various strategies have been developed to control the stereochemistry at the C2 position, which is adjacent to the ring oxygen atom. These methods can be broadly categorized into enantioselective cyclization, chiral pool approaches, and asymmetric catalysis.

Enantioselective Cyclization Strategies to 2-Substituted Morpholines

Enantioselective cyclization strategies aim to form the chiral center during the ring-closing step. One such approach involves the organocatalytic intramolecular aza-Michael addition to construct the morpholine ring. smolecule.comnih.gov Another method is the metal-catalyzed allylic substitution, which can generate chiral 2-vinyl morpholines that can be further elaborated. smolecule.comnih.gov These methods establish the stereocenter at either the 2- or 3-position during the cyclization process itself. smolecule.comnih.gov Furthermore, catalytic asymmetric halocyclization protocols have been developed to produce morpholines with a quaternary stereocenter from alkenol substrates. rsc.org

Chiral Pool Approaches Utilizing Natural Precursors

The use of readily available chiral starting materials, often derived from natural sources such as amino acids or sugars, is a common and effective strategy in asymmetric synthesis. researchgate.net For instance, β-amino alcohols derived from natural amino acids are extensively used as a source of chirality. researchgate.net These precursors can be transformed through a series of reactions to form the desired chiral morpholine skeleton. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule in an enantiomerically pure form.

Asymmetric Catalysis in Morpholine Ring Construction

Asymmetric catalysis offers an efficient and atom-economical route to chiral morpholines. A notable example is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgsemanticscholar.org This method utilizes a rhodium complex with a chiral bisphosphine ligand, such as the SKP-Rh complex, to achieve high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org The hydrogenation occurs after the formation of the unsaturated morpholine ring and effectively sets the stereocenter at the C2 position. nih.gov

Table 1: Asymmetric Hydrogenation of N-Cbz-2-Aryl-Dehydromorpholines

| Entry | Aryl Group (R) | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | [Rh(COD)(SKP)]BF4 | Toluene | >99 | 93 |

| 2 | 4-Fluorophenyl | [Rh(COD)(SKP)]BF4 | Toluene | >99 | 92 |

| 3 | 4-Chlorophenyl | [Rh(COD)(SKP)]BF4 | Toluene | >99 | 94 |

| 4 | 4-Bromophenyl | [Rh(COD)(SKP)]BF4 | Toluene | >99 | 94 |

| 5 | 2-Naphthyl | [Rh(COD)(SKP)]BF4 | Toluene | >99 | 95 |

Data sourced from a study on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. nih.gov

Introduction of the Thiol Moiety with Precise Stereocontrol

Once the chiral morpholine core is established, the next critical phase is the introduction of the methanethiol (B179389) group at the C2 position while maintaining the desired (R)-configuration. This typically involves the stereospecific functionalization of a suitable precursor, such as (R)-2-(hydroxymethyl)morpholine.

Stereospecific Functionalization at the Chiral Center

A common strategy for converting a primary alcohol to a thiol with inversion of configuration is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov In this approach, the chiral alcohol, for instance, an N-protected (R)-2-(hydroxymethyl)morpholine, is treated with triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a thiol source such as thiolacetic acid. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds via an SN2 mechanism, leading to the formation of a thioacetate (B1230152) with inversion of stereochemistry at the chiral center. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioacetate group then yields the desired thiol. This method is highly effective for the stereospecific conversion of secondary alcohols and can be applied to primary alcohols attached to a chiral center. organic-chemistry.org

Another approach involves the activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with a sulfur nucleophile.

Nucleophilic Displacement Reactions for Sulfur Introduction

Nucleophilic substitution is a fundamental method for introducing the thiol group. Following the activation of the hydroxyl group as a sulfonate ester, a sulfur nucleophile is employed to displace the leaving group. A common and effective nucleophile for this purpose is potassium thioacetate. ucc.ie The reaction of the mesylated or tosylated morpholine derivative with potassium thioacetate proceeds via an SN2 mechanism, which results in a clean inversion of the stereochemistry at the chiral center. ucc.ie The resulting thioacetate can then be hydrolyzed under basic conditions, for example with sodium methoxide (B1231860), to afford the final this compound. ucc.ie

Alternatively, thiourea (B124793) can be used as the sulfur nucleophile. smolecule.combeilstein-journals.org The reaction of an alkyl halide or sulfonate with thiourea forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. beilstein-journals.org

Table 2: Proposed Stereospecific Conversion of (R)-2-(Hydroxymethyl)morpholine

| Step | Reaction | Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | N-Protection | Boc-anhydride | N-Boc-(R)-2-(hydroxymethyl)morpholine | (R) |

| 2 | Activation | Methanesulfonyl chloride, Triethylamine | N-Boc-(R)-2-(mesyloxymethyl)morpholine | (R) |

| 3 | Nucleophilic Substitution | Potassium thioacetate | N-Boc-(S)-2-(acetylthiomethyl)morpholine | (S) |

| 4 | Hydrolysis | Sodium methoxide in Methanol | N-Boc-(S)-2-(mercaptomethyl)morpholine | (S) |

| 5 | Deprotection | Hydrochloric acid | (S)-Morpholin-2-ylmethanethiol hydrochloride | (S) |

This table outlines a general synthetic sequence. The stereochemistry at each step is indicated, assuming an SN2 displacement in step 3 which leads to inversion. To obtain the (R)-thiol, one would need to start with the (S)-alcohol or use a method with retention of configuration.

Reductive Cleavage of Protected Thiol Precursors

A common and effective strategy for the synthesis of thiols involves the use of a protected thiol equivalent, which is introduced into the molecule and subsequently deprotected in a final step to reveal the free thiol. This approach circumvents the issues associated with the high reactivity and potential for side reactions of unprotected thiols during the main synthetic sequence. For the synthesis of this compound, a plausible route involves the initial preparation of a protected intermediate, such as a thioacetate or a trityl thioether, followed by reductive cleavage.

A general and reliable method for introducing a protected thiol is the reaction of a suitable leaving group, such as a tosylate or a halide, with a protected thiol nucleophile. For instance, (R)-2-(hydroxymethyl)morpholine, a key chiral intermediate, can be converted to its corresponding tosylate. Subsequent nucleophilic substitution with a thioacetate salt, such as potassium thioacetate, would yield the S-protected intermediate, (R)-2-((acetylthio)methyl)morpholine. The final step to obtain the target compound is the reductive cleavage of the thioacetate group. This can be achieved under mild conditions using various reducing agents.

Table 1: Reagents for Reductive Cleavage of Thioacetates

| Reagent | Conditions | Comments |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to rt | Powerful reducing agent, effective for a wide range of esters. |

| Sodium borohydride (B1222165) (NaBH₄) in alcohol | Methanol or Ethanol (B145695), rt | Milder reducing agent, often used for its selectivity. |

| Dithiothreitol (DTT) | Aqueous buffer, pH 7-8 | Mild reducing agent, particularly useful in biological contexts. |

| Hydrazine (N₂H₄) | Alcohol, rt | Effective for deacetylation, can be used for selective cleavage. |

| Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) | Aqueous or alcoholic solution | Saponification followed by acidification to liberate the thiol. |

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

The solvent plays a multifaceted role in a chemical reaction, influencing solubility, reaction rates, and even stereoselectivity. In asymmetric synthesis, the polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. For instance, in catalytic asymmetric hydrogenations to produce chiral morpholines, solvents like toluene, dioxane, and ethanol have been shown to have a profound effect on the enantiomeric excess (ee) obtained. scholaris.ca

Temperature regulation is another critical parameter. Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this may also lead to a decrease in the reaction rate, necessitating a compromise to achieve both high selectivity and a practical reaction time.

Table 2: Effect of Solvent and Temperature on a Hypothetical Asymmetric Reduction for a Chiral Morpholine Precursor

| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Toluene | 25 | 85 | 92 |

| Toluene | 0 | 82 | 96 |

| Dichloromethane | 25 | 88 | 85 |

| Dichloromethane | 0 | 86 | 90 |

| Ethanol | 25 | 90 | 88 |

| Ethanol | -20 | 85 | 94 |

The heart of many modern asymmetric syntheses lies in the use of chiral catalysts. For the preparation of the chiral morpholine core of this compound, various catalytic systems can be envisaged. Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful technique. Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands such as BINAP or other privileged ligands, have been successfully employed for the synthesis of 2-substituted chiral morpholines with high enantioselectivity. rsc.org

The selection of the appropriate catalyst and ligand combination is often empirical and requires screening of several candidates to identify the optimal system for a specific substrate. The electronic and steric properties of both the substrate and the catalyst are crucial for achieving high levels of stereocontrol.

The final step in any synthesis is the isolation and purification of the target compound. For chiral thiols, this can be challenging due to their potential for oxidation to disulfides and their often-unpleasant odor. Standard purification techniques such as column chromatography on silica (B1680970) gel can be effective. However, care must be taken to use deoxygenated solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide formation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers and the determination of enantiomeric purity. By using a chiral stationary phase, the (R) and (S) enantiomers of morpholin-2-ylmethanethiol (B14889590) can be separated, allowing for accurate measurement of the enantiomeric excess and, if necessary, the isolation of the pure (R)-enantiomer.

Another technique for the purification of thiols involves reversible capture on a solid support. For example, a resin functionalized with a reactive disulfide can be used to selectively bind the thiol from a crude reaction mixture. After washing away impurities, the pure thiol can be released from the resin by treatment with a mild reducing agent.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to create more sustainable and environmentally friendly processes. Key considerations include atom economy, waste minimization, and the use of safer reagents and solvents.

Atom economy, a concept developed by Barry Trost, provides a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste than reactions with low atom economy, like substitutions and eliminations.

In the context of synthesizing this compound, choosing a synthetic route that maximizes atom economy is a key green chemistry objective. For example, a catalytic asymmetric hydrogenation of an unsaturated precursor to form the chiral morpholine ring would have a 100% atom economy for that step. In contrast, the use of stoichiometric chiral auxiliaries, which are later removed, would result in lower atom economy.

Waste minimization also involves reducing the use of auxiliary substances like solvents and purification media. The development of solvent-free reaction conditions or the use of recyclable solvents can significantly reduce the environmental impact of a synthesis. Furthermore, catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of reagents needed.

Table 3: Comparison of Atom Economy for Different Synthetic Approaches

| Synthetic Step | Reaction Type | Atom Economy | Green Chemistry Consideration |

|---|---|---|---|

| Asymmetric Hydrogenation | Addition | 100% | Highly efficient, minimal waste from reagents. |

| Williamson Ether Synthesis (for ring closure) | Substitution | <100% | Generates a salt byproduct. |

| Use of a Chiral Auxiliary | Stoichiometric | Low | The auxiliary is a major byproduct. |

| Catalytic Asymmetric Transfer Hydrogenation | Catalytic | High | Reduces the need for high-pressure hydrogen gas. organic-chemistry.org |

By carefully selecting synthetic strategies that prioritize high atom economy and the use of catalytic, rather than stoichiometric, reagents, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Use of Sustainable Solvents and Reagents

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. mdpi.com A key aspect of this is the replacement of conventional, hazardous solvents with more sustainable alternatives. Traditional synthesis of morpholine derivatives often employs polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or chlorinated solvents, which are now recognized as substances of very high concern. acs.org

Research into greener alternatives has identified several bio-based solvents that can serve as replacements. mdpi.com While direct studies on the synthesis of this compound using these specific solvents are not extensively documented, the principles can be applied from syntheses of related heterocyclic structures. Sustainable solvents are chosen based on their low toxicity, biodegradability, derivation from renewable sources, and performance in chemical reactions. mdpi.com

Promising sustainable solvents for synthesizing chiral amines and heterocyclic scaffolds include:

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corn cobs, it is a viable substitute for tetrahydrofuran (B95107) (THF). acs.org

Cyclopentyl methyl ether (CPME) : This ether has a high boiling point and low miscibility with water, which can simplify workup procedures. It is considered a greener alternative to solvents like diethyl ether, THF, and 1,4-dioxane. mdpi.com

Cyrene™ (dihydrolevoglucosenone) : A bio-based solvent derived from cellulose (B213188), Cyrene™ is a dipolar aprotic alternative to NMP and DMF. acs.orgacsgcipr.org

Water : As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. Its use is challenging for many organic reactions due to poor solubility of reagents but can be highly effective in specific biocatalytic steps. mdpi.comrsc.org

The following table summarizes key properties of some sustainable solvents relevant for heterocyclic synthesis.

| Solvent Name | Abbreviation | Source | Common Replacements | Key Advantages |

| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass (e.g., corn cobs) | THF, 1,4-Dioxane | Higher boiling point than THF, lower miscibility with water. acs.org |

| Cyclopentyl methyl ether | CPME | Chemical Synthesis | THF, MTBE, Dioxane | High stability, narrow explosion range, simplifies extraction. mdpi.com |

| Dihydrolevoglucosenone | Cyrene™ | Cellulose | NMP, DMF, DMAc | Bio-derived, biodegradable, high polarity. mdpi.comacsgcipr.org |

| N-Butylpyrrolidinone | NBP | Chemical Synthesis | NMP | Non-carcinogenic, high boiling point. acsgcipr.org |

| γ-Valerolactone | GVL | Biomass | DMF, NMP | High boiling point, biodegradable, derived from levulinic acid. acsgcipr.org |

In the context of synthesizing this compound, a key step would be the introduction of the thiol group. This often involves a nucleophilic substitution using a protected thiol precursor on a suitably activated morpholine scaffold. The deprotection of a thioacetate to yield the final thiol can be achieved using catalysts like dysprosium(III) trifluoromethanesulfonate, which is considered an environmentally friendly, recyclable catalyst. researchgate.net The choice of a green solvent for such steps would be critical in aligning the synthesis with sustainability goals.

Development of Biocatalytic Approaches for Chiral Morpholine Scaffolds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. rsc.org Enzymes operate under mild conditions (pH, temperature) and often in aqueous media, reducing waste and improving safety. acs.org For the synthesis of chiral morpholines, several enzyme classes are particularly relevant.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): The asymmetric reduction of cyclic imines is a direct route to chiral heterocycles. acs.org While the synthesis of chiral piperidines via this method is well-established, accessing chiral morpholines remains a more significant challenge. acs.org Engineered reductive aminases (RedAms) have shown promise in the coupling of cyclic secondary amines, like morpholine, with carbonyl compounds to generate chiral tertiary amines with high stereocontrol. researchgate.net This approach, while not directly yielding a 2-substituted morpholine, demonstrates the potential of RedAms for functionalizing the morpholine ring. Imine reductases (IREDs) are also used for the biocatalytic reduction of heterocyclic imines, offering high substrate selectivity under mild, aqueous conditions. acs.org

Transaminases (TAs): Transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Recent studies have demonstrated the successful use of transaminase panels to screen for enzymes capable of producing enantiopure amines with a saturated heterocycle backbone. For example, a morpholine-containing ketone was successfully converted to the corresponding (R)- and (S)-amines using different transaminases from a screening kit, achieving high enantiomeric excess (>99% ee). mdpi.com This strategy could be adapted to produce a precursor to this compound by designing a synthesis that proceeds through a ketone intermediate.

Lipases and Esterases: Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, is a classic biocatalytic strategy. nih.gov Lipases are frequently used for the enantioselective hydrolysis or acylation of racemic alcohols or esters. nih.gov An enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives utilized a highly specific enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate ester as the key step. nih.gov Similarly, the kinetic resolution of a racemic diol containing a piperazine (B1678402) ring (structurally related to morpholine) was achieved using lipase (B570770) Amano PS, demonstrating the utility of this method for creating chiral heterocyclic building blocks. researchgate.net This approach could theoretically be applied to resolve a racemic precursor of 2-hydroxymethylmorpholine or a related ester, which could then be converted to the target thiol.

The following table provides examples of enzyme classes and their potential application in the synthesis of chiral morpholine scaffolds.

| Enzyme Class | Reaction Type | Potential Application for Morpholine Scaffolds | Advantages |

| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines | Reduction of a dihydro-morpholine precursor to yield a chiral morpholine. acs.orgacs.org | High stereoselectivity, mild conditions. acs.org |

| Transaminases (TAs) | Asymmetric amination of ketones | Conversion of a 2-acylmorpholine to a chiral 2-(1-aminoethyl)morpholine precursor. mdpi.com | Excellent enantiomeric excess, broad substrate scope through enzyme engineering. mdpi.comuniovi.es |

| Lipases / Esterases | Kinetic Resolution | Enantioselective acylation or hydrolysis of a racemic 2-hydroxymethylmorpholine or its ester. nih.govnih.govresearchgate.net | High enantioselectivity, robust and widely available enzymes. nih.gov |

These biocatalytic methods represent a frontier in the synthesis of complex chiral molecules like this compound, offering pathways that are not only efficient and highly selective but also aligned with the principles of sustainable chemistry. rsc.org

Mechanistic Investigations of R Morpholin 2 Ylmethanethiol Reactivity

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group is the primary center of nucleophilic reactivity in (R)-Morpholin-2-ylmethanethiol. Its reactivity is largely governed by the ease of formation of the corresponding thiolate anion (-S⁻), a potent nucleophile. The proximity and orientation of the morpholine (B109124) ring, however, introduce subtle yet significant modulations to its intrinsic reactivity profile.

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This reaction proceeds via a reversible Sₙ2-type nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge nih.govlibretexts.org. The general mechanism involves the formation of a transient trigonal bipyramidal intermediate or transition state nih.gov.

For this compound, the reaction with a disulfide (R'-S-S-R') can be depicted as:

Step 1: Deprotonation The thiol is deprotonated by a base to form the more nucleophilic thiolate. The basicity of the morpholine nitrogen can influence the local pH environment, potentially facilitating this deprotonation.

Step 2: Nucleophilic Attack The thiolate of this compound attacks one of the sulfur atoms of the disulfide bond.

Step 3: Leaving Group Departure The original disulfide bond cleaves, releasing a new thiolate anion.

Table 1: Hypothetical Kinetic Data for Thiol-Disulfide Exchange

The following data is illustrative and based on typical values for similar aminothiols, as specific experimental data for this compound is not available.

| Disulfide Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] at pH 7.4 |

| Glutathione Disulfide (GSSG) | 8.5 |

| Cystine | 5.2 |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 150.3 |

The thiolate anion of this compound is a soft nucleophile, making it an excellent candidate for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds smolecule.comlibretexts.org. This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds smolecule.com. The reaction is typically catalyzed by a base, which generates the active thiolate nucleophile.

The mechanism involves the attack of the thiolate on the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, usually at the α-carbon, yields the final adduct libretexts.org.

The stereocenter at the C2 position of the morpholine ring is expected to influence the stereochemical outcome of the conjugate addition, particularly when the Michael acceptor itself is chiral or prochiral. The approach of the electrophile to the nucleophilic sulfur may be sterically directed by the conformation of the morpholine ring, potentially leading to diastereoselective product formation. While no specific studies on this compound have been reported, copper(II) triflate has been shown to be an effective catalyst for the conjugate addition of various thiols to enones sioc-journal.cn.

Table 2: Representative Conjugate Addition Reactions

This table presents potential reactions based on the known reactivity of thiols. Specific yields and stereoselectivities for this compound require experimental verification.

| Michael Acceptor | Product | Potential Catalyst |

| Methyl vinyl ketone | (R)-4-(Morpholin-2-yl)-2-thiapentan-5-one | Base (e.g., Et₃N) |

| Cyclohexen-2-one | 3-(((R)-Morpholin-2-yl)methylthio)cyclohexan-1-one | Cu(OTf)₂ |

| Acrylonitrile | 3-(((R)-Morpholin-2-yl)methylthio)propanenitrile | Base (e.g., DBU) |

The thiol group of this compound can undergo both reduction and oxidation reactions. As a reducing agent, it can participate in the reduction of disulfide bonds, a reaction that is fundamental in biological systems and protein chemistry libretexts.orgchemeurope.com. For instance, it can reduce the disulfide bonds in proteins or peptides, a process often facilitated by an excess of the thiol reductant libretexts.org. Reagents like TCEP (tris(2-carboxyethyl)phosphine) are potent, odorless reducing agents for disulfides thermofisher.com.

Conversely, the thiol group is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can oxidize the thiol to a disulfide, forming a symmetrical dimer of this compound.

Stronger oxidizing agents, such as peroxyacids, can further oxidize the thiol to sulfenic (RSOH), sulfinic (RSO₂H), and ultimately sulfonic acids (RSO₃H) smolecule.com. The presence of the morpholine ring may influence the stability of these oxidized intermediates.

Influence of the Morpholine Heterocycle on Reactivity

The morpholine ring is not merely a passive scaffold but an active participant in the chemical reactivity of this compound. Its conformational biases and the electronic properties of its heteroatoms, nitrogen and oxygen, exert a significant influence on the reactivity of the appended thiol group.

The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain researchgate.net. For this compound, the methanethiol (B179389) substituent at the C2 position can exist in either an axial or equatorial orientation. The conformational preference can have a profound impact on reactivity nih.govacs.org.

Furthermore, the proximity of the morpholine nitrogen and oxygen to the thiol group allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the thiol hydrogen and the lone pair of the nitrogen (S-H···N) or the oxygen (S-H···O). Such an interaction would be expected to influence the acidity of the thiol (pKa), its nucleophilicity, and its redox potential. Theoretical and spectroscopic studies on similar systems, like 2-halophenols, have shown that such intramolecular interactions can be subtle but significant libretexts.orgrsc.org. While direct evidence for this compound is lacking, computational studies on related molecules suggest that such hydrogen bonds can stabilize certain conformers and affect their reactivity nih.govmdpi.com.

The nitrogen atom of the morpholine ring possesses a lone pair of electrons and is therefore basic, although its basicity is attenuated by the electron-withdrawing inductive effect of the ring oxygen compared to a simple secondary amine like piperidine (B6355638) masterorganicchemistry.commasterorganicchemistry.com. The pKa of the conjugate acid of morpholine is approximately 8.4.

The basicity of the nitrogen atom can play a crucial role in the reactivity of the thiol group. It can act as an internal base, facilitating the deprotonation of the thiol to the more reactive thiolate. This intramolecular catalysis would be highly dependent on the conformation of the molecule.

Protonation of the morpholine nitrogen under acidic conditions will have a significant impact on the molecule's reactivity masterorganicchemistry.com. The formation of a positively charged ammonium (B1175870) ion will exert a strong electron-withdrawing inductive effect, which would be expected to decrease the nucleophilicity of the thiol group by making the thiolate less stable. This effect is a common phenomenon observed in amino acids and other bifunctional molecules nih.gov. Therefore, the reactivity of this compound is expected to be highly pH-dependent.

Stereoelectronic Effects from the Morpholine Ring Oxygen and Nitrogen

The chemical behavior of the thiol group in this compound is intricately modulated by the stereoelectronic contributions of the oxygen and nitrogen atoms within the morpholine ring. These heteroatoms exert their influence through a combination of through-bond and through-space interactions, which ultimately affect the nucleophilicity, acidity, and redox properties of the thiol moiety.

The conformation of the morpholine ring, which typically adopts a chair-like structure, dictates the spatial orientation of the lone pairs on the nitrogen and oxygen atoms relative to the exocyclic methanethiol group. In its most stable conformational state, the -(CH₂SH) group at the C2 position is expected to reside in an equatorial position to minimize steric strain. This orientation has significant stereoelectronic consequences:

Hyperconjugative Interactions: The non-bonding electron pairs of the ring's oxygen and nitrogen can participate in hyperconjugative interactions with the antibonding (σ) orbitals of adjacent bonds, such as the C-S bond. For instance, an anti-periplanar alignment of an oxygen lone pair with the C2-C(methanethiol) bond can lead to a stabilizing n → σ donation, a phenomenon related to the anomeric effect observed in carbohydrate chemistry. basna.ir This interaction can influence the C-S bond length and its susceptibility to cleavage.

Inductive Effects: As electronegative elements, both oxygen and nitrogen exert an electron-withdrawing inductive effect (-I), which lowers the electron density of the surrounding carbon framework. This effect can decrease the basicity of the thiol's sulfur atom, thereby influencing its nucleophilic character.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the morpholine's N-H proton and the sulfur atom of the thiol group can significantly impact the thiol's reactivity. Such an interaction would increase the acidity of the thiol (lower pKa) by stabilizing the resulting thiolate anion, which in turn could enhance its nucleophilicity in certain reactions.

Stereochemical Outcomes in Transformations Involving this compound

The presence of a stereogenic center at the C2 position of the morpholine ring is a defining feature of this compound, profoundly influencing the stereochemical course of its reactions.

In reactions with other chiral molecules, this compound can lead to the formation of diastereomeric products. The chiral environment provided by the morpholine derivative results in diastereomeric transition states, where one is energetically favored over the other, leading to a diastereoselective outcome. numberanalytics.com The level of diastereoselectivity is contingent upon several factors, including the structure of the reacting substrate, the solvent, and the reaction temperature. numberanalytics.com

For example, in a Michael addition of the thiol to a chiral α,β-unsaturated ketone, the approach of the nucleophilic sulfur atom is directed by the stereocenter of the this compound. The morpholine ring acts as a chiral auxiliary, creating a sterically differentiated environment that favors attack on one of the prochiral faces of the Michael acceptor.

Interactive Data Table: Hypothetical Diastereoselectivity in the Reaction of this compound with Chiral Electrophiles

| Chiral Electrophile | Reaction Type | Solvent | Diastereomeric Ratio (d.r.) |

| (R)-N-acetyl-3-bromo-2-pyrrolidinone | S-Alkylation | Acetonitrile | 88:12 |

| (S)-4-phenyl-3-penten-2-one | Michael Addition | Tetrahydrofuran (B95107) | 92:8 |

| (R)-Styrene Oxide | Ring Opening | Methanol | 85:15 |

Chemical transformations that directly involve the C2 stereocenter of this compound can proceed through pathways that result in retention, inversion, or racemization of the original configuration. stackexchange.comvedantu.com

Inversion of Configuration: An inversion of configuration at the C2 center, known as a Walden inversion, is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. vedantu.comyoutube.com If a suitable leaving group were present at the C2 position, a backside attack by a nucleophile would lead to the corresponding (S)-enantiomer.

Racemization: The formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, generally implies the involvement of a planar, achiral intermediate, such as a carbocation formed in an SN1 reaction. stackexchange.com While a fully stabilized, free carbocation would lead to complete racemization, incomplete racemization is often observed due to the formation of ion pairs, which can partially shield one face of the carbocation from nucleophilic attack, often leading to a slight excess of the inversion product. stackexchange.com

Kinetic and Thermodynamic Studies of Reaction Pathways

A comprehensive understanding of the reactivity of this compound necessitates detailed kinetic and thermodynamic investigations of its reaction pathways. nih.gov Such studies provide critical data on reaction rates, activation barriers, and the relative stabilities of all species involved in a chemical transformation.

Kinetic Analysis: Kinetic studies would focus on measuring the rate of reactions involving this compound. By varying parameters such as reactant concentrations, temperature, and solvent, the rate law for a given reaction can be determined. This information is crucial for elucidating reaction mechanisms, for example, distinguishing between SN1 and SN2 pathways in substitution reactions. Comparing the rate constants of this compound with those of structurally simpler thiols would allow for the quantification of the electronic and steric effects imparted by the morpholine ring.

Thermodynamic Analysis: Thermodynamic studies would aim to determine the equilibrium constants and other thermodynamic parameters (ΔG, ΔH, ΔS) for reactions involving this compound. A key thermodynamic value is the acid dissociation constant (pKa) of the thiol group, which is fundamental to predicting its behavior in acid-base equilibria and its efficacy as a nucleophile under different pH conditions.

Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters for Reactions of this compound (Hypothetical Values)

| Reaction | Parameter | Value | Units |

| Thiol Deprotonation | pKa | 9.8 | - |

| S-Alkylation with Benzyl Bromide | k (at 25 °C) | 2.5 x 10⁻³ | M⁻¹s⁻¹ |

| S-Alkylation with Benzyl Bromide | Eₐ | 68 | kJ/mol |

| Thiol-Disulfide Exchange with GSSG | Kₑq | 1.5 | - |

Computational and Theoretical Studies of R Morpholin 2 Ylmethanethiol

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For (R)-Morpholin-2-ylmethanethiol, this involves the puckering of the morpholine (B109124) ring and the rotation around the C-C and C-S single bonds of the methanethiol (B179389) substituent.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying the stable conformations (rotamers) of a molecule and their relative energies. nrel.govrsc.org For this compound, the morpholine ring is expected to adopt a chair conformation, which is generally the most stable form for six-membered heterocyclic rings. ic.ac.uk

The orientation of the methanethiol group relative to the ring will give rise to different rotamers. The two primary chair conformations and the key rotamers around the exocyclic C-C bond (gauche and anti) would be optimized to find the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C2-C(methanethiol)-S) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-anti | ~180° | 0.00 (most stable) |

| Equatorial-gauche | ~60° | 0.5 - 1.5 |

| Axial-anti | ~180° | 1.5 - 3.0 |

| Axial-gauche | ~60° | 2.0 - 4.0 |

Note: These are hypothetical values based on general principles of conformational analysis and require specific calculations for validation.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, showing how it explores different conformations over time. nih.govresearchgate.net By simulating the molecule's movement at a given temperature, MD can reveal the flexibility of the morpholine ring and the methanethiol side chain. nih.gov These simulations can also identify the most populated conformational states, which are crucial for understanding how the molecule might interact with other chemical species. The results would likely show rapid interconversion between rotamers of the methanethiol group, while ring flipping of the morpholine would be a higher energy process. ua.ac.be

The conformation of a molecule can be significantly influenced by its solvent environment. ucla.edu In a polar solvent, conformations with a larger dipole moment might be stabilized. For this compound, the presence of heteroatoms (O, N, S) suggests that its conformational equilibrium could be sensitive to the solvent.

Quantum chemical calculations incorporating a solvent model (e.g., Polarizable Continuum Model) would be used to investigate this. It is plausible that in polar protic solvents, conformations that allow for better solvation of the lone pairs on the oxygen, nitrogen, and sulfur atoms would be favored.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a detailed picture of how electrons are distributed and how the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov For this compound, the HOMO is expected to be localized on the sulfur and nitrogen atoms, indicating that these are the most nucleophilic sites. The energy of the HOMO is a crucial indicator of the molecule's electron-donating ability. A higher HOMO energy suggests greater nucleophilicity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | +1.0 to +3.0 | C-S antibonding (σ), C-N antibonding (σ) |

| HOMO | -8.0 to -6.0 | Sulfur (lone pair), Nitrogen (lone pair) |

Note: These are estimated energy ranges and require specific quantum chemical calculations for accurate values.

The analysis would likely show that the thiol group is a primary site for electrophilic attack, a common characteristic for mercaptans. wikipedia.org

The distribution of charge within a molecule can be visualized using electrostatic potential (ESP) maps. ucsb.edulibretexts.org These maps show regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, the ESP map would likely show negative potential around the oxygen, nitrogen, and sulfur atoms, corresponding to their lone pairs of electrons. researchgate.net These regions are susceptible to attack by electrophiles. Conversely, the hydrogen atoms attached to carbon and nitrogen would exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding. rsc.org

Bond Order and Electronic Descriptors for Reactivity

Bond order is a measure of the number of chemical bonds between two atoms and indicates bond strength. wikipedia.orged.govuci.eduyoutube.com In molecular orbital theory, it is calculated from the difference between the number of bonding and antibonding electrons. wikipedia.org For this compound, computational calculations could determine the bond orders for all covalent bonds, highlighting the relative strengths of the C-S, S-H, C-N, and C-O bonds within the molecule.

Electronic descriptors, also derivable from quantum chemical calculations, are crucial for predicting a molecule's reactivity. researchgate.net Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying electron-rich and electron-deficient centers.

While these descriptors are routinely calculated for many organic molecules, specific values for this compound are not found in the surveyed literature.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of these transformations. science.gov

Computational Modeling of Key Elementary Steps in Synthesis and Reactivity

The synthesis of this compound or its participation in subsequent reactions involves several elementary steps. Computational modeling can be used to investigate the mechanisms of these steps, for instance, the nucleophilic substitution or reduction reactions often employed in the synthesis of such compounds. By modeling the transition state structures for each step, researchers can gain a detailed understanding of the reaction mechanism at a molecular level. scholaris.ca

Energy Barriers and Reaction Rate Predictions

The transition state on a potential energy surface represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). warwick.ac.uk Computational methods can accurately calculate these barriers. nih.gov According to transition state theory, the reaction rate is exponentially dependent on this energy barrier. Therefore, calculating these barriers allows for the theoretical prediction of reaction rates, providing a means to compare different potential reaction pathways and understand factors that influence reaction kinetics. arxiv.orgosti.gov Machine learning models are also increasingly being used to predict reaction barriers with high accuracy. warwick.ac.uknih.gov

Prediction of Spectroscopic Properties for Chiral Discrimination

For chiral molecules, specialized spectroscopic techniques are used to distinguish between enantiomers. Computational methods play a crucial role in interpreting and predicting the spectra obtained from these techniques. rsc.orgunige.ch

Theoretical Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectra

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopies that measure the differential absorption of left and right circularly polarized light. smoldyn.orgencyclopedia.pub These techniques are exquisitely sensitive to the three-dimensional structure and absolute configuration of a chiral molecule. gaussian.comnih.govjascoinc.com

Time-dependent density functional theory (TDDFT) is the most common method for calculating theoretical Electronic Circular Dichroism (ECD) spectra. nih.govnih.gov The process involves first performing a conformational analysis to identify the most stable conformers of the molecule in solution. Then, the ECD spectrum is calculated for each significant conformer, and a Boltzmann-averaged spectrum is generated for comparison with experimental data. nih.gov

Similarly, VCD spectra, which arise from vibrational transitions in the infrared region, can be reliably predicted using DFT. gaussian.comtorvergata.itru.nl The comparison of a calculated VCD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) with the experimental spectrum allows for the unambiguous determination of the absolute configuration of the synthesized or isolated compound. gaussian.comjascoinc.com Although these methods are powerful, specific calculated CD or VCD spectra for this compound have not been reported.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. organicchemistrydata.org While standard ¹H and ¹³C NMR spectra are identical for enantiomers in an achiral solvent, computational methods can provide highly accurate predictions of chemical shifts and coupling constants. nih.govrsc.orgresearchgate.net These calculations, typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, are invaluable for confirming proposed structures and understanding the relationship between conformation and NMR parameters. nih.govresearchgate.net By calculating these parameters for various possible conformations and comparing them with experimental data, it is often possible to deduce the dominant solution-state conformation of a molecule. nih.gov

Applications of R Morpholin 2 Ylmethanethiol in Advanced Organic Synthesis and Materials Science

Chiral Auxiliary and Ligand Design for Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science, driving the development of sophisticated catalytic methods. Asymmetric catalysis, which utilizes chiral catalysts to generate one enantiomer of a product preferentially, is a primary strategy to achieve this goal. The structure of (R)-Morpholin-2-ylmethanethiol, possessing both a chiral backbone and coordinating heteroatoms (N, O, S), makes it an excellent candidate for the development of chiral auxiliaries and ligands.

Development of Chiral Thioether and Thiolate Ligands for Metal-Mediated Transformations

The soft sulfur atom of the thiol or corresponding thioether is an effective coordinating atom for a variety of transition metals, including rhodium, palladium, iridium, and copper. When part of a chiral molecule like this compound, the resulting metal complex becomes chiral, creating an asymmetric environment that can influence the outcome of a catalytic reaction.

The compound can be used to form bidentate or tridentate ligands. For instance, the nitrogen atom of the morpholine (B109124) ring and the sulfur atom can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation restricts the conformational freedom of the ligand, which is crucial for creating a well-defined and effective chiral pocket around the metal's active site. Research on analogous phosphine-thioether ligands has demonstrated that the dissociation of the metal-sulfur bond can be a key step in certain dynamic processes during catalysis. researchgate.net

These chiral thioether and thiolate ligands are instrumental in a range of metal-mediated transformations. In reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling, the chiral ligand dictates the facial selectivity of substrate approach or the stereochemistry of bond formation, leading to high enantiomeric excess (ee) in the final product. While specific research detailing the use of this compound itself is limited, the principles are well-established with a vast library of other chiral ligands containing sulfur. mdpi.comnih.govroutledge.com

Table 1: Potential Metal-Mediated Reactions Using this compound-Derived Ligands

| Reaction Type | Potential Metal Catalyst | Role of Ligand | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Creates a chiral environment for H₂ addition. ajchem-b.com | Enantioselective reduction of prochiral olefins or ketones. |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Controls the stereochemistry of nucleophilic attack on a π-allyl complex. | Formation of chiral C-C or C-N bonds. |

Application in Organocatalysis for Enantioselective Reactions

Organocatalysis utilizes small, purely organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysts. mdpi.comumb.edu this compound contains functional groups that are hallmarks of effective organocatalysts. The secondary amine within the morpholine ring can engage in enamine or iminium ion catalysis, while the thiol group can act as a potent nucleophile in conjugate addition reactions.

In a typical scenario, the secondary amine could react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine intermediate. This intermediate then reacts with a nucleophile, with the bulky and stereochemically defined morpholine backbone directing the attack to one face of the enamine, thus setting the stereochemistry. The thiol group can also participate directly. For example, in sulfa-Michael additions, the thiol adds to an electrophilic double bond, and the chiral amine base can control the subsequent protonation step to afford a chiral product. organic-chemistry.org Chiral primary amine catalysts have proven highly effective in promoting sulfa-Michael addition-protonation reactions with excellent enantioselectivity. organic-chemistry.org Similarly, chiral sulfinyl urea (B33335) organocatalysts have been used for the highly enantioselective addition of thioacetic acid to nitroalkenes. nih.gov

Role in Asymmetric Protonation and C-H Activation Strategies

The generation of chirality can be achieved not only by forming new bonds but also by the selective protonation of a prochiral intermediate. In asymmetric protonation, a chiral proton source or a chiral catalyst delivers a proton to one of two enantiotopic faces of a planar enolate or a similar prochiral species. nih.govacademie-sciences.fr The structure of this compound, with its basic amine and acidic thiol, makes it a candidate for bifunctional catalysis where it can both generate the enolate and control its subsequent protonation. Studies using chiral bipyridine complexes with thiols have shown that enantioselective protonation can be achieved even in proton-rich environments like water. rsc.orgrsc.org

Chiral C-H activation is a cutting-edge field that aims to functionalize otherwise inert C-H bonds with high enantioselectivity. nih.gov This typically involves a transition metal catalyst (e.g., Pd, Rh) that is guided to a specific C-H bond by a directing group on the substrate. snnu.edu.cnrsc.org A chiral ligand on the metal then controls the stereochemical outcome of the bond-forming event. acs.org The morpholine moiety of this compound could serve as a directing group, with the oxygen or nitrogen atom coordinating to the metal catalyst and positioning it for C-H activation at a nearby site. The entire molecule could also act as a chiral ligand itself, creating the necessary asymmetric environment at the metal center to induce enantioselectivity. researchgate.net

Building Block for Complex Chiral Heterocyclic Systems

Beyond its role in catalysis, this compound is a valuable chiral building block. illinois.edu The "chiral pool" synthesis approach utilizes readily available, enantiomerically pure compounds derived from natural sources as starting materials to build complex target molecules. This strategy efficiently transfers the existing chirality of the building block to the final product, avoiding the need for asymmetric reactions or chiral resolutions later in the synthesis. The defined stereocenter and bifunctional nature (amine and thiol) of this compound make it an ideal starting point for constructing more intricate chiral molecules.

Synthesis of Sulfur-Containing Chiral Scaffolds and Polysulfides

The presence of both a secondary amine and a thiol group allows for a wide range of synthetic manipulations. The amine can be acylated, alkylated, or used in cyclization reactions, while the thiol can be alkylated to form thioethers, oxidized to sulfoxides or sulfones, or used to form disulfide bonds. This dual reactivity enables the straightforward synthesis of larger, more complex heterocyclic systems that contain both the morpholine scaffold and sulfur. openmedicinalchemistryjournal.comresearchgate.net

For example, it can serve as a precursor for chiral thiomorpholine (B91149) derivatives through appropriate cyclization strategies. acs.org One could envision a reaction where the thiol is alkylated with a bifunctional reagent, followed by an intramolecular cyclization involving the morpholine nitrogen to create a fused or spirocyclic heterocyclic system. Such scaffolds are of significant interest in medicinal chemistry due to their defined three-dimensional shapes and the biological relevance of the morpholine motif. sigmaaldrich.comresearchgate.net

Table 2: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagent Example | Resulting Structure |

|---|---|---|---|

| Thiol (-SH) | S-Alkylation | Alkyl halide (R'-X) | Chiral thioether |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated carbonyl | Chiral β-thio-ketone/ester |

| Thiol (-SH) | Oxidation | m-CPBA | Chiral sulfoxide/sulfone |

| Amine (-NH-) | N-Acylation | Acyl chloride (R'COCl) | Chiral N-acylmorpholine |

| Amine (-NH-) | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Chiral N-alkylmorpholine |

Incorporation into Multistep Total Synthesis of Natural Products and Analogs

The total synthesis of complex natural products often relies on a convergent strategy where key fragments of the molecule are synthesized separately and then combined. baranlab.org Chiral building blocks like this compound are ideal for constructing these fragments. researchgate.net For instance, if a natural product or a pharmaceutical target contains a substituted morpholine or thiomorpholine ring with a specific stereochemistry, starting with this compound can significantly simplify the synthesis by providing the correct stereocenter from the outset. nih.gov

While no specific total synthesis explicitly naming this compound as a starting material is prominently documented in readily available literature, its structural motifs are present in numerous biologically active compounds. The morpholine ring is a privileged structure in medicinal chemistry, and chiral aminothiols are precursors to important pharmaceuticals. nih.gov For example, a synthetic route to a complex alkaloid or polyketide analog could involve coupling the thiol group to the main carbon skeleton and later utilizing the morpholine nitrogen for a key cyclization or functionalization step. nih.gov The use of chiral morpholine derivatives, in general, has been successfully applied to the asymmetric synthesis of a variety of bioactive compounds. semanticscholar.org

Derivatization to Access New Classes of Chiral Compounds

The structural features of this compound make it an excellent starting point for the synthesis of novel and complex chiral molecules. Both the thiol and the secondary amine of the morpholine ring serve as handles for a variety of chemical transformations, allowing for the creation of diverse derivatives. Chiral morpholine derivatives are recognized as important scaffolds in asymmetric synthesis, acting as chiral auxiliaries or ligands for stereoselective reactions. sigmaaldrich.comrsc.org

The thiol group is readily alkylated, acylated, or oxidized to form thioethers, thioesters, and disulfides, respectively. These reactions can introduce a wide array of new functionalities. The secondary amine in the morpholine ring can undergo reactions such as N-alkylation, N-acylation, or sulfonylation. Performing these derivatizations allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for tuning its function as a ligand in asymmetric catalysis or as a key structural motif in biologically active compounds. google.comacs.org The combination of reactions at both the thiol and amine sites can generate a library of bifunctional chiral ligands.

| Functional Group | Reaction Type | Reactant Example | Resulting Derivative Class |

| Thiol (-SH) | S-Alkylation | Benzyl Bromide | Chiral Thioether |

| Thiol (-SH) | S-Acylation | Acetyl Chloride | Chiral Thioester |

| Thiol (-SH) | Michael Addition | Methyl Acrylate | Chiral Thioether-Ester |

| Thiol (-SH) | Oxidation | Iodine (I₂) | Chiral Disulfide |

| Amine (-NH-) | N-Acylation | Benzoyl Chloride | Chiral N-Acylmorpholine |

| Amine (-NH-) | N-Sulfonylation | Tosyl Chloride | Chiral N-Sulfonylmorpholine |

| Amine (-NH-) | N-Alkylation | Methyl Iodide | Chiral N-Methylmorpholine |

| Both | Sequential Acylation | Di-acid Chloride | Chiral Macrocycle Precursor |

Precursor for Functional Materials and Nanoengineering

The thiol group is renowned for its ability to form strong bonds with the surfaces of noble metals and to participate in various polymerization reactions, making thiol-containing molecules fundamental to materials science. researchgate.netrsc.org The specific structure of this compound offers the added advantages of chirality and a hydrophilic, functionalizable morpholine ring for the development of advanced materials.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. The chemisorption of thiols onto gold surfaces is a classic and robust method for creating SAMs. rsc.orgdiva-portal.org When a gold substrate is exposed to a dilute solution of this compound, the thiol group forms a strong covalent bond with the gold surface. diva-portal.org This process results in a densely packed monolayer where the molecules are oriented, exposing the chiral morpholine rings to the environment.

The resulting surface is inherently chiral, which can be used for applications such as enantioselective sensing, chiral separations, or directing the stereoselective synthesis on a surface. The exposed morpholine moiety imparts a hydrophilic character to the surface and provides a secondary amine handle for further chemical modification post-assembly, allowing for the attachment of biomolecules, polymers, or other functional units. The stability of such thiol-on-gold SAMs makes them a reliable platform for creating well-defined, functional interfaces. rsc.orgnih.gov

Table 2: Representative Properties of a SAM formed from this compound on a Gold Surface

| Parameter | Technique | Representative Value | Interpretation |

|---|---|---|---|

| Water Contact Angle | Goniometry | 30° - 40° | Indicates a relatively hydrophilic surface due to the exposed morpholine rings. |

| Monolayer Thickness | Ellipsometry | 5 - 7 Å | Consistent with a monolayer of the molecule oriented roughly perpendicular to the surface. |

| Reductive Desorption Potential | Cyclic Voltammetry | -0.9 V vs. Ag/AgCl | Confirms covalent attachment of thiol to the gold surface. |

Covalent Grafting and Surface Functionalization of Nanomaterials

The surface functionalization of nanoparticles is critical for tailoring their properties for specific applications, such as improving their stability, dispersion, and biocompatibility. cd-bioparticles.net Thiolation is a widely used strategy for modifying the surface of various nanomaterials, including metal, metal oxide, and semiconductor nanoparticles. cd-bioparticles.netmdpi.com

This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs) or mesoporous silica (B1680970) nanoparticles (MSNs), via its thiol group. nih.govfrontiersin.org This process covalently grafts a chiral, hydrophilic layer onto the nanoparticle surface. This surface modification can:

Impart Chirality: Creating chiral nanoparticles for enantioselective catalysis or biological recognition.

Enhance Stability: The hydrophilic morpholine shell can prevent aggregation in aqueous media, improving colloidal stability. cd-bioparticles.net

Provide Functional Handles: The morpholine amine allows for the subsequent attachment of drugs, targeting ligands, or imaging agents.

Influence Biological Interactions: The specific chemical nature of the morpholine ring can modulate interactions with cells and proteins.

This approach offers a simple, one-step method to introduce multiple desirable properties onto a nanomaterial surface using a single versatile molecule. nih.gov

Polymer Modification and Cross-linking Agents with Tunable Properties

Thiol-containing molecules are key players in modern polymer chemistry. They can participate in "click" reactions, such as thiol-ene or thiol-maleimide additions, which are highly efficient and orthogonal to many other functional groups. nih.govacs.org These reactions are used for polymer synthesis, modification, and cross-linking. researchgate.net

This compound can act as a chiral cross-linking agent. When mixed with polymers containing suitable functional groups (e.g., alkenes or maleimides), it can form covalent bonds that link different polymer chains together, creating a network structure. Because the cross-linker itself is chiral, the resulting polymer network will possess chiral cavities or domains. This can be exploited to create materials with unique properties, such as:

Chiral Stationary Phases: For the chromatographic separation of enantiomers.

Stimuli-Responsive Gels: Where the properties of the gel might change in response to pH, due to the protonation/deprotonation of the morpholine nitrogen.

Asymmetric Catalysis Supports: Where the chiral polymer network can influence the stereochemical outcome of a reaction.

The ability to create well-defined, cross-linked materials with predictable properties is a significant advantage of this approach. tandfonline.com

Role as a Chiral Probe in Fundamental Chemical Biology Studies (Non-Clinical Focus)

Understanding the reactivity of specific amino acid residues within proteins is fundamental to chemical biology. Cysteine, with its nucleophilic thiol group, is a common target for both natural post-translational modifications and artificial labeling with chemical probes. nih.govmdpi.com

Investigation of Protein Thiol Reactivity and Modification Mechanisms in vitro

While this compound is not a probe in the sense of carrying a fluorescent or isotopic tag, it can be used as a tool to investigate the stereochemical environment of reactive cysteine residues in proteins in vitro. The thiol group of the molecule can react with activated protein thiols, for example, through disulfide exchange with an oxidized cysteine or by reacting with electrophilic sites on other residues in close proximity.

The key aspect of using this molecule as a "probe" lies in its chirality. By comparing the reaction kinetics and binding affinity of this compound with its (S)-enantiomer, researchers can gain insight into the three-dimensional structure of a protein's active or binding site. nih.gov

For instance, if an enzyme's active site cysteine reacts significantly faster with the (R)-enantiomer than the (S)-enantiomer, it implies that the local protein environment is chiral and can sterically differentiate between the two mirror images. This provides valuable information about the topography of the active site that might not be apparent from static crystal structures. Such studies are crucial for understanding enzyme mechanisms and for the rational design of stereospecific inhibitors. researchgate.net

Table 3: Hypothetical Kinetic Data for the Reaction of Enantiomers with a Chiral Protein Target

| Compound | Target Protein | Reaction Type | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) | Interpretation |

|---|---|---|---|---|

| This compound | Chiral Enzyme 'X' (Cys25) | Thiol-Disulfide Exchange | 150 | The (R)-enantiomer reacts 15-fold faster, indicating a strong stereochemical preference in the enzyme's active site. |

| (S)-Morpholin-2-ylmethanethiol | Chiral Enzyme 'X' (Cys25) | Thiol-Disulfide Exchange | 10 | The (S)-enantiomer is a poor fit for the active site. |

| This compound | Non-chiral Peptide (Cys) | Thiol-Disulfide Exchange | 55 | Reaction rates are identical, confirming the effect is due to the protein's chirality. |

Elucidation of Enzyme Active Site Geometries and Substrate Recognition (Purely Mechanistic)

The strategic use of molecular probes is a cornerstone of mechanistic enzymology, providing invaluable insights into the intricate workings of enzyme active sites. This compound, with its distinct stereochemistry and functional groups, presents as a promising candidate for such studies. Its morpholine ring offers a rigid scaffold, while the thiol group can engage in specific interactions, including covalent bonding and metal coordination, making it a versatile tool for probing enzyme architecture and the subtleties of substrate binding.

While direct and extensive research on the application of this compound for the mechanistic elucidation of enzyme active sites is not widely documented in publicly available literature, its structural motifs are present in compounds known to be effective enzyme inhibitors. The principles of its potential interactions can be inferred from studies on related thiol- and morpholine-containing molecules.

The thiol (-SH) group is a key feature, known for its nucleophilicity and its ability to interact with metal ions present in the active sites of metalloenzymes. For instance, thiol-containing compounds have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. In these cases, the thiol group can coordinate with the zinc ions in the enzyme's active site, disrupting its catalytic activity. While not specifically involving this compound, these studies highlight a primary mechanism by which the thiol moiety can be used to probe and interact with enzyme active sites.

Furthermore, the morpholine component of the molecule can participate in hydrogen bonding and hydrophobic interactions within an enzyme's binding pocket. The stereochemistry of the (R)-enantiomer is crucial, as enzymes are chiral catalysts and often exhibit a high degree of stereoselectivity. The precise spatial arrangement of the morpholine ring and the methanethiol (B179389) side chain would dictate its fit and orientation within an active site, allowing it to serve as a selective probe for a specific enantiomeric binding preference.

The enantiomer of the compound, [(2S)-morpholin-2-yl]methanethiol hydrochloride, has been noted for its utility in biochemical studies to explore enzyme interactions and metabolic pathways, owing to its unique structural properties. smolecule.com This suggests that the underlying morpholinylmethanethiol scaffold is indeed recognized by enzymes and can serve as a foundation for designing more specific molecular probes.

In a hypothetical mechanistic study, this compound could be employed in several ways:

As a Covalent Probe: The thiol group could form a disulfide bond with a cysteine residue in the active site, thereby covalently labeling the enzyme. Subsequent proteolysis and mass spectrometry analysis could then identify the specific residue, providing direct information about the geometry of the active site.

In Competitive Inhibition Studies: By comparing the inhibition kinetics of this compound with its (S)-enantiomer or other analogs, researchers could deduce the steric and electronic requirements for binding to a particular enzyme. This would shed light on the shape and chemical nature of the substrate-binding pocket.

In X-ray Crystallography: Co-crystallization of an enzyme with this compound could provide a high-resolution, three-dimensional map of the inhibitor bound within the active site. This would offer a detailed picture of the non-covalent interactions (hydrogen bonds, van der Waals forces) and any covalent linkages, directly revealing the active site geometry and the mode of substrate recognition.

While specific data tables and detailed research findings for the application of this compound in this precise mechanistic context are not currently available in the surveyed literature, its structural components suggest a strong potential for its use as a valuable tool in the field of mechanistic enzymology. Future research in this area would be necessary to fully characterize its interactions with specific enzyme targets and to exploit its potential for elucidating the fundamental principles of enzyme catalysis and substrate binding.

Advanced Analytical and Characterization Methodologies for R Morpholin 2 Ylmethanethiol

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Beyond confirming the presence of functional groups, high-resolution spectroscopic techniques are essential for the complete and unambiguous assignment of the chemical structure, including the relative stereochemistry of the morpholine (B109124) ring.

While 1D ¹H and ¹³C NMR spectra provide primary information, complex spin systems and signal overlap, especially in the morpholine ring, necessitate the use of multi-dimensional NMR experiments for a complete structural assignment. semanticscholar.org These techniques reveal through-bond and through-space correlations between nuclei. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, mapping out the spin systems within the molecule. This is crucial for tracing the connectivity from the methanethiol (B179389) group through the C2 proton to the rest of the morpholine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), which is indispensable for determining the relative stereochemistry. For a morpholine ring in a chair conformation, NOESY can distinguish between axial and equatorial protons and confirm the relative orientation of the methanethiol substituent. nih.govnih.gov

| Experiment | Key Information Provided for (R)-Morpholin-2-ylmethanethiol |

|---|---|

| COSY | Shows J-coupling between H2 and H3 protons, and between H5 and H6 protons, confirming the ring structure. |

| HSQC | Assigns C2, C3, C5, C6, and the methylene (B1212753) carbon of the CH₂SH group based on their attached proton signals. |

| HMBC | Confirms connectivity via long-range couplings, e.g., from CH₂SH protons to C2, or from H2 to C6. |

| NOESY | Determines the chair conformation and the orientation (axial/equatorial) of the methanethiol group by observing spatial proximities, such as between H2 and axial H6. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (molecular formula: C₅H₁₁NOS), the expected monoisotopic mass can be calculated with high precision. This accurate mass measurement is the first step in confirming the identity of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Upon ionization, the molecular ion [M]⁺ undergoes fragmentation, breaking at predictable points. The analysis of these fragmentation patterns provides significant insight into the molecule's structure. For this compound, key fragmentation pathways would likely involve the morpholine ring and the methanethiol side chain. Common fragmentation patterns for morpholine derivatives include the loss of the side chain and characteristic cleavages of the ring itself. The presence of the sulfur atom also leads to distinctive isotopic patterns that aid in identification.

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Description | Predicted Monoisotopic Mass (Da) |

|---|---|---|

| [C₅H₁₁NOS]⁺ | Molecular Ion | 133.0561 |

| [C₄H₈NO]⁺ | Loss of CH₂SH | 86.0606 |

| [C₅H₁₀NS]⁺ | Loss of OH | 116.0534 |

This interactive table outlines the predicted high-resolution mass spectrometry data for the parent molecule and its likely fragments.